Peptide VF13N is a synthetic peptide that has garnered attention in the fields of biochemistry and pharmacology. It is classified as a peptide due to its composition of amino acids linked by peptide bonds. The specific sequence and structure of Peptide VF13N contribute to its unique biological activities, making it a subject of interest for various scientific applications.
Peptide VF13N is synthesized using established peptide synthesis methodologies, primarily through solid-phase peptide synthesis (SPPS). This technique allows for the efficient construction of peptides by sequentially adding protected amino acids to a solid support resin, facilitating purification and characterization of the final product.
Peptide VF13N can be classified as a synthetic peptide. Its classification is based on its origin (synthetic rather than natural) and its structural characteristics, which include specific sequences of amino acids that define its function and properties.
The synthesis of Peptide VF13N typically employs solid-phase peptide synthesis techniques. This involves several key steps:
The synthesis process includes:
Peptide VF13N consists of a specific sequence of amino acids that contributes to its three-dimensional conformation. The precise structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.
The molecular weight, sequence, and specific stereochemistry (L- or D-amino acids) are critical parameters that define Peptide VF13N's structure. Detailed structural data can be obtained through analytical methods like mass spectrometry and high-performance liquid chromatography (HPLC).
Peptide VF13N undergoes various chemical reactions during its synthesis and in biological contexts:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reagents. Monitoring these reactions often involves analytical techniques like Ninhydrin tests for completeness and purity assessments .
Peptide VF13N's mechanism of action typically involves interaction with specific biological targets, such as receptors or enzymes. This interaction can modulate biochemical pathways, leading to physiological effects.
Studies may involve evaluating binding affinities using techniques like surface plasmon resonance or fluorescence resonance energy transfer to quantify interactions between Peptide VF13N and its targets.
Peptide VF13N has potential applications in various scientific fields:
VF13N originates from the fusion domain (Domain IV) of RABV-G, which houses two fusion loops essential for membrane fusion. Structural attributes include:
Table 2: Structural Parameters of VF13N-Proximal Domains
Domain | Residues | Role in Fusion | Interaction Partners |
---|---|---|---|
Domain I | 1–200 | Antigenic sites, receptor binding | Antibodies, host receptors |
Domain II | 201–330 | Central α-helix elongation | Adjacent bracket/corkscrew loops |
Domain IV | 331–439 | Fusion loop anchoring | Host membrane phospholipids |
Mechanistic Role: VF13N’s sequence incorporates residues critical for fusion loop rigidity, counteracting RABV-G’s pH-dependent conformational shifts [1] [5].
VF13N functions as a HLA class II-restricted epitope, activating CD4+ T cells to coordinate humoral and cytotoxic responses. Key features:
Table 3: Immunodominance Profile of Viral Glycoprotein Epitopes
Virus | Glycoprotein | Epitope Prevalence | Median Epitopes/Protein |
---|---|---|---|
SARS-CoV-2 | Spike (S) | 38% of total responses | 235 (CD8), 382 (CD4) |
Rabies | RABV-G | 97% target sites II/III | ~15 (predicted) |
Influenza | HA | 60% target fusion loops | 28 (experimentally validated) |
Data synthesized from epitope screening studies [6] [8].
Functional Impact: VF13N-induced CD4+ T cells secrete IFN-γ and TNF-α, driving B-cell maturation for high-affinity antibodies against conformational RABV-G epitopes [9] [10].
Concluding Remarks
VF13N exemplifies rational epitope engineering bridging structural virology and immunology. Its design leverages quaternary RABV-G stabilization, fusion loop dynamics, and HLA class II promiscuity to overcome limitations of natural immunity. Future work should explore synergy with B-cell epitopes for next-generation rabies vaccines.
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